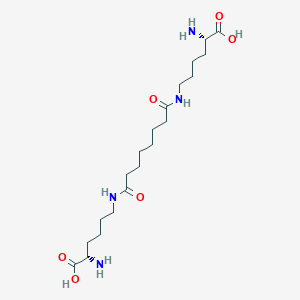
(1S,2R)-N1-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-N1-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide, also known as DCPCD, is a cyclic organic compound that has been studied extensively in the field of medicinal chemistry and pharmacology. DCPCD has been found to possess numerous biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. It has also been used as a potential therapeutic agent for the treatment of a variety of diseases.
Scientific Research Applications
Antipsychotic-like Effects
Lu AF21934 has been shown to have antipsychotic-like effects in rodents . The compound is a positive allosteric modulator of the mGlu4 receptor and its effects involve 5-HT1A receptor signaling . It has been shown to reverse behavioral phenotypes in animal models thought to mimic positive, negative, and cognitive symptoms of schizophrenia .
Inhibition of Dopamine and Serotonin Release
Lu AF21934 has been found to inhibit MK-801-induced increase in dopamine and 5-HT release . This suggests that it could potentially be used in the treatment of conditions characterized by excessive dopamine and serotonin release .
Treatment of Parkinson’s Disease
Lu AF21934 has been identified as a potential therapeutic agent in the treatment of Parkinson’s disease . It has been shown to potentiate the effect of Levodopa (LD), the most effective drug in the treatment of Parkinson’s disease, without increasing Levodopa-induced dyskinesia (LID) in a 6-OHDA-lesioned rat model .
Reduction of Harmaline-induced Hyperactivity
In another study, Lu AF21934 was found to reduce harmaline-induced hyperactivity in rats . However, it did not reduce the harmaline-induced tremor .
Mechanism of Action
Target of Action
Lu AF21934, also known as (1R,2S)-2-N-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide or (1S,2R)-N1-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide, is a selective and brain-penetrant positive allosteric modulator . The primary targets of Lu AF21934 are the mGlu4 receptors and the 5-HT1A receptors .
Mode of Action
Lu AF21934 acts by potentiating the mGlu4 receptor . It also involves 5-HT1A receptor signaling . The compound’s interaction with these targets results in the modulation of glutamatergic synaptic transmission .
Biochemical Pathways
This selective inhibition of glutamatergic signaling suggests that Lu AF21934 affects the glutamatergic system in the brain via metabotropic glutamate (mGlu) receptors .
Result of Action
The actions of Lu AF21934 result in antipsychotic-like effects in animal models . These effects include the reversal of behavioral phenotypes thought to mimic positive, negative, and cognitive symptoms of schizophrenia . Moreover, Lu AF21934 has been shown to inhibit MK-801-induced increase in dopamine and 5-HT release .
Action Environment
The action of Lu AF21934 is influenced by the environment within the brain. As a brain-penetrant compound , its action, efficacy, and stability are likely to be influenced by factors such as the presence of specific receptors, the state of the blood-brain barrier, and the overall neurochemical environment.
properties
IUPAC Name |
(1R,2S)-2-N-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O2/c15-11-6-5-8(7-12(11)16)18-14(20)10-4-2-1-3-9(10)13(17)19/h5-7,9-10H,1-4H2,(H2,17,19)(H,18,20)/t9-,10+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKZWCJNDWOBAM-ZJUUUORDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)N)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R)-N1-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide | |
Q & A
Q1: What is the primary mechanism of action of (1S,2R)-N1-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide (Lu AF21934)?
A1: Lu AF21934 is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). [, , ] This means it binds to an allosteric site on the mGlu4 receptor, distinct from the glutamate binding site, and enhances the receptor's response to glutamate. [, , ] By potentiating mGlu4 activity, Lu AF21934 ultimately reduces glutamate release in specific brain regions. [, ]
Q2: Were there any studies exploring the potential of Lu AF21934 in movement disorders beyond Parkinson's disease?
A2: Yes, one study investigated the effects of Lu AF21934 on harmaline-induced tremor in rats, a model often used to study essential tremor. [] Interestingly, while Lu AF21934 successfully reduced harmaline-induced hyperactivity, it did not significantly impact the tremor component. [] This suggests that the compound might not be effective against all types of movement disorders.
Q3: Beyond neurological applications, has Lu AF21934 been studied for other potential therapeutic benefits?
A3: Yes, researchers also investigated the anxiolytic and antidepressant-like properties of Lu AF21934. [] While the compound displayed promising anxiolytic-like effects in rodent models, it did not demonstrate significant antidepressant-like activity. [] This suggests a degree of selectivity in its pharmacological profile.
Q4: What are the limitations of the available research on (1S,2R)-N1-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide (Lu AF21934)?
A4: Currently, most research on Lu AF21934 is preclinical, primarily conducted in vitro or using animal models. [, , , , , ] While these studies provide valuable insights, further research, particularly clinical trials, is crucial to validate these findings in humans and to comprehensively assess its safety and efficacy for therapeutic applications. Additionally, the long-term effects and potential for developing tolerance or resistance to Lu AF21934 remain to be thoroughly investigated.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


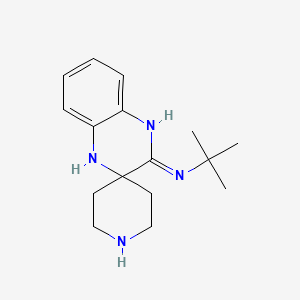

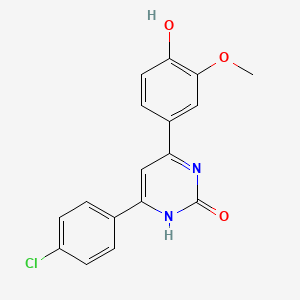
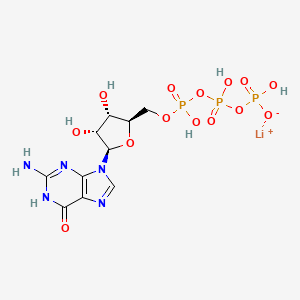


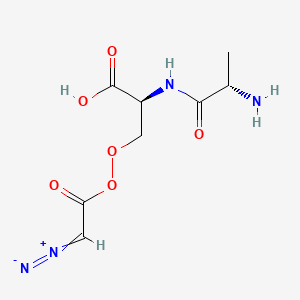

![(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol](/img/structure/B608608.png)
![5-Cyano-2'-{4-[2-(3-Methyl-1h-Indol-1-Yl)ethyl]piperazin-1-Yl}-N-[3-(Pyrrolidin-1-Yl)propyl]biphenyl-3-Carboxamide](/img/structure/B608609.png)
